![molecular formula C13H16ClF3N2O B1450033 N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride CAS No. 1909318-58-6](/img/structure/B1450033.png)
N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride
Overview
Description
“N-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride” is a chemical compound with the CAS number 1909318-58-6 . It has a molecular weight of 308.73 and a molecular formula of C13H16ClF3N2O .
Molecular Structure Analysis
The molecular structure of “N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride” consists of a pyrrolidine ring, a benzyl group, a trifluoromethyl group, and a carboxamide group .Scientific Research Applications
Agrochemical Applications
“N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride” is used in the agrochemical industry . Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
This compound is also used in the pharmaceutical industry . Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Intermediate for Synthesis of Crop-Protection Products
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Drug Discovery
The compound is used in drug discovery, particularly in the design of new molecules . It has shown excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Migraine Treatment
Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .
General Scientific Research
“N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride” is used in various scientific research areas. It aids in studying drug interactions and developing novel pharmaceuticals, owing to its unique properties and versatile applications.
properties
IUPAC Name |
N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)12(6-7-17-9-12)11(19)18-8-10-4-2-1-3-5-10;/h1-5,17H,6-9H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZLRIYRLUFIMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)NCC2=CC=CC=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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